Technical Guide: Synthesis of 1,4-Oxazepane-6-carboxamide
Technical Guide: Synthesis of 1,4-Oxazepane-6-carboxamide
Executive Summary
The 1,4-oxazepane scaffold represents a privileged yet underutilized pharmacophore in medicinal chemistry, offering unique 3D spatial properties distinct from its 6-membered morpholine or 5-membered oxazolidine analogues.[1] The synthesis of 1,4-Oxazepane-6-carboxamide presents a specific challenge: introducing a carbon-based functional group at the C6 position of the seven-membered ring.
This guide details a robust, scalable synthetic route based on a "Functionalize-Then-Cyclize" or "Cyclize-Then-Functionalize" strategy. We prioritize the latter (Cyclize-Then-Functionalize) via a 6-hydroxy intermediate , as it allows for the generation of a versatile core scaffold that can be diverted to various 6-substituted derivatives. The protocol leverages the reaction between epichlorohydrin and ethanolamine, followed by a high-fidelity functional group interconversion (FGI) sequence.
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the stability of the 6-hydroxyl group as a handle for introducing the carboxamide moiety.
Retrosynthetic Logic (DOT Diagram)
Figure 1: Retrosynthetic pathway utilizing the 6-hydroxy "pivot" intermediate.
Detailed Experimental Protocol
Phase 1: Construction of the 1,4-Oxazepane Core
Objective: Synthesis of 6-hydroxy-1,4-oxazepane. Mechanism: Intermolecular amine alkylation followed by intramolecular alkoxide ring closure.
Reagents & Materials:
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Epichlorohydrin (1.0 equiv)
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Ethanolamine (1.0 equiv)
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Sodium Hydroxide (NaOH), 50% aq. solution
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Solvent: Water / Dioxane (1:1 v/v)
Step-by-Step Methodology:
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Addition: To a cooled (0 °C) solution of ethanolamine (1.0 equiv) in water/dioxane, add epichlorohydrin (1.0 equiv) dropwise over 60 minutes. Critical: Maintain temperature < 5 °C to prevent uncontrolled polymerization.
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Intermediate Formation: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. This forms the acyclic intermediate N-(2-hydroxyethyl)-3-amino-1-chloropropan-2-ol.
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Cyclization: Add NaOH (2.2 equiv, 50% aq.) slowly. Heat the reaction mixture to 60 °C for 3 hours.
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Mechanistic Note: The base deprotonates the secondary alcohol, facilitating the intramolecular displacement of the chloride to form the 7-membered ether linkage.
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Workup: Concentrate the mixture under reduced pressure to remove dioxane. Extract the aqueous residue continuously with chloroform or dichloromethane (DCM) for 12 hours (Soxhlet extraction is recommended for high recovery).
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Purification: Distillation under reduced pressure (vacuum) yields 6-hydroxy-1,4-oxazepane as a viscous oil.
Phase 2: Nitrogen Protection
Objective: Masking the secondary amine to prevent side reactions during activation.
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Reaction: Dissolve 6-hydroxy-1,4-oxazepane in DCM. Add Di-tert-butyl dicarbonate (Boc2O, 1.1 equiv) and Triethylamine (TEA, 1.2 equiv).
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Conditions: Stir at RT for 4 hours.
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Workup: Wash with 1M citric acid, brine, dry over Na2SO4, and concentrate.
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Product: N-Boc-6-hydroxy-1,4-oxazepane .
Phase 3: Functional Group Interconversion (OH → CONH2)
Objective: Converting the hydroxyl group to the target carboxamide via a nitrile intermediate.
Step 3A: Activation (Mesylation)
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Dissolve N-Boc-6-hydroxy-1,4-oxazepane in dry DCM at 0 °C.
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Add Methanesulfonyl chloride (MsCl, 1.2 equiv) and TEA (1.5 equiv).
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Stir for 2 hours. Quench with water, extract, and concentrate to yield the mesylate .
Step 3B: Cyanation (Nucleophilic Substitution)
Safety Alert: Handle Cyanides with extreme caution in a well-ventilated fume hood.
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Dissolve the mesylate in dry DMSO (Dimethyl sulfoxide).
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Add Sodium Cyanide (NaCN, 2.0 equiv).
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Heating: Heat to 80 °C for 6–12 hours.
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Optimization: Monitor by TLC/LC-MS. The 7-membered ring is conformationally flexible; higher temperatures may be required compared to 6-membered rings.
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Workup: Dilute with water, extract with Ethyl Acetate (EtOAc). Wash organic layer with saturated FeSO4 (to quench traces of cyanide) and brine.
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Product: N-Boc-6-cyano-1,4-oxazepane .
Step 3C: Controlled Hydrolysis to Amide
Objective: Hydrolyze the nitrile to the primary amide without hydrolyzing to the acid or cleaving the Boc group (unless global deprotection is desired).
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Method: Radziszewski Hydrolysis.
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Reagents: 30% H2O2 (excess), K2CO3 (2.0 equiv) in DMSO or MeOH/Water.
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Conditions: Stir at 0 °C to RT for 2 hours.
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Alternative: Potassium hydroxide (KOH) in t-Butanol at reflux (may cleave Boc).
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Target Isolation: Extract with EtOAc, dry, and purify via column chromatography (MeOH/DCM gradient).
Key Data & Specifications
| Parameter | Specification / Expectation |
| Target Structure | 1,4-Oxazepane-6-carboxamide |
| Molecular Weight | ~144.17 g/mol (Free base) |
| Key Intermediate | 6-Hydroxy-1,4-oxazepane (b.p. ~110-115 °C @ 0.5 mmHg) |
| Critical Impurity | Polymerized epichlorohydrin oligomers (avoid by slow addition) |
| Yield (Overall) | Expect 25–35% over 4 steps (optimized) |
Reaction Workflow Visualization
Figure 2: Linear synthetic workflow for the preparation of the target amide.
Troubleshooting & Optimization
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Regioselectivity Issues: In the initial cyclization, the nitrogen can attack the epoxide first, or the chloride can be displaced first. The protocol above favors the formation of the linear intermediate followed by ring closure. If azetidinium ions form (3-membered nitrogen rings), yields will drop. Mitigation: Keep the reaction dilute (0.1 M) during the cyclization phase.
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Nitrile Hydrolysis: If the nitrile is sterically hindered (due to ring conformation), standard hydrolysis may be slow. Using Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) catalysts can effect hydrolysis under neutral conditions.
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Purification: 1,4-Oxazepanes are polar amines. Use amine-functionalized silica or add 1% Triethylamine to the eluent during chromatography to prevent streaking.
References
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Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv, 2025.
- Synthesis of 1,4-Oxazepane Derivatives.Journal of Organic Chemistry, 1985, 50, 2668.
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Facile Synthesis for Benzo-1,4-Oxazepine Derivatives. PMC, 2025.
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Synthesis of chiral 1,4-oxazepane-5-carboxylic acids. RSC Advances, 2020.
